molecular formula C17H16N2O2S2 B5752453 2-(benzylthio)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

2-(benzylthio)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No. B5752453
M. Wt: 344.5 g/mol
InChI Key: NYMBMRDKXPGUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylthio)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is not fully understood. However, it has been suggested that the compound may work by inhibiting certain enzymes or signaling pathways in the body.
Biochemical and physiological effects:
Studies have shown that 2-(benzylthio)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(benzylthio)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide in lab experiments include its potential therapeutic applications and its ability to inhibit certain enzymes and signaling pathways in the body. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for research involving 2-(benzylthio)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide. One direction includes studying its potential use as an antibacterial agent. Another direction includes studying its potential use in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(benzylthio)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has been achieved through various methods. One such method involves the reaction of 6-methoxy-2-mercaptobenzothiazole with 2-chloro-N-(benzyl)acetamide in the presence of a base. Another method involves the reaction of 6-methoxy-2-mercaptobenzothiazole with 2-bromo-N-(benzyl)acetamide in the presence of a palladium catalyst.

Scientific Research Applications

2-(benzylthio)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as an antibacterial agent.

properties

IUPAC Name

2-benzylsulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-21-13-7-8-14-15(9-13)23-17(18-14)19-16(20)11-22-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMBMRDKXPGUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.